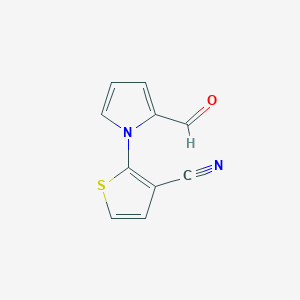

2-(2-Formyl-1H-pyrrol-1-yl)thiophene-3-carbonitrile

Description

Properties

IUPAC Name |

2-(2-formylpyrrol-1-yl)thiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2OS/c11-6-8-3-5-14-10(8)12-4-1-2-9(12)7-13/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWMJYUWUEQVXIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)C2=C(C=CS2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90455025 | |

| Record name | 2-(2-Formyl-1H-pyrrol-1-yl)thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68593-68-0 | |

| Record name | 2-(2-Formyl-1H-pyrrol-1-yl)thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Formyl-1H-pyrrol-1-yl)thiophene-3-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2-formylpyrrole with thiophene-3-carbonitrile in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and reproducibility of the process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Formyl-1H-pyrrol-1-yl)thiophene-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.

Substitution: Electrophiles such as halogens, sulfonyl chlorides, and nitro compounds under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of 2-(2-carboxy-1H-pyrrol-1-yl)thiophene-3-carbonitrile.

Reduction: Formation of 2-(2-aminomethyl-1H-pyrrol-1-yl)thiophene-3-carbonitrile.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Organic Synthesis

The compound can serve as an intermediate in the synthesis of more complex organic molecules. Its reactive functional groups facilitate various chemical reactions, including nucleophilic additions and cycloadditions.

Table 1: Synthetic Pathways Involving 2-(2-Formyl-1H-pyrrol-1-yl)thiophene-3-carbonitrile

Materials Science

The electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a donor or acceptor in charge transfer processes enhances its utility in these fields.

Case Study: Organic Electronics

Research has demonstrated the effectiveness of thiophene-based compounds in enhancing the performance of organic solar cells. By incorporating such compounds into device architectures, researchers have achieved improved efficiency and stability .

Mechanism of Action

The mechanism of action of 2-(2-Formyl-1H-pyrrol-1-yl)thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The formyl and nitrile groups can participate in various chemical interactions, including hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(2-Formyl-1H-pyrrol-1-yl)thiophene-3-carbonitrile can be contextualized by comparing it to related thiophene-carbonitrile derivatives. Below is a detailed analysis:

Structural Analogues with Pyrrole/Thiophene Hybrids

- 2-(3-Bromo-2-oxopyrrolidin-1-yl)thiophene-3-carbonitrile: This compound replaces the formylpyrrole group with a brominated pyrrolidinone ring. The substitution introduces a halogen (bromine) and a ketone, altering reactivity toward nucleophilic substitution or cross-coupling reactions.

- Spiro[indoline-3,2'-pyrrolidine]-3'-carbonitrile derivatives: These compounds (e.g., 3′-[(1H-Indol-3-yl)carbonyl]-1′-methyl-2-oxo-4′-(thiophen-2-yl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile) feature a spirocyclic framework. Crystallographic data (monoclinic, space group P2₁/c) reveal stable packing interactions, which may influence solubility and bioavailability .

Thiophene-Carbonitriles with Aromatic/Electron-Withdrawing Substituents

- 2-Hydroxy-4-phenylthiophene-3-carbonitrile :

This derivative substitutes the formylpyrrole group with a hydroxy and phenyl group. Such modifications are critical in PD-L1 inhibitor design, where the phenyl ring engages in π-π stacking with protein residues. The hydroxy group may participate in hydrogen bonding, enhancing binding affinity compared to the formylpyrrole analog . - 2-(2-Nitroanilino)-5-methylthiophene-3-carbonitrile: A key intermediate in olanzapine synthesis, this compound features a nitroanilino substituent. The nitro group facilitates reduction to amines for further functionalization, contrasting with the formylpyrrole’s aldehyde group, which is prone to oxidation or nucleophilic attack .

Heterocyclic Derivatives with Bioactive Profiles

- 5-Amino-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile: This derivative incorporates a thiadiazole-thioether chain, broadening antimicrobial activity. The carbonitrile group stabilizes the planar conformation of the pyrazole ring, enhancing interactions with bacterial enzymes. The compound exhibits a melting point of 191.8°C and a molecular ion peak at m/z 371.1 (M+H)⁺, indicative of stability under mass spectrometric conditions .

- 4-(3-Chlorophenyl)-5-{2-[(3-hydroxyphenyl)amino]pyrimidin-4-yl}-2-{[2-(piperidin-1-yl)ethyl]amino}thiophene-3-carbonitrile: With a chlorophenyl and piperidinylethylamino substituent, this compound targets kinase inhibition.

Key Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Functional Insights

- Reactivity : The formylpyrrole group in this compound enables condensation reactions (e.g., with amines or hydrazines), a feature exploited in stereoselective Ugi reactions to generate protease inhibitors .

- Biological Activity: Unlike PD-L1-targeted thiophene-carbonitriles or antimicrobial pyrazole derivatives , the formylpyrrole analog’s bioactivity remains underexplored.

- Crystallography: The spiro[indoline-pyrrolidine] derivative’s monoclinic crystal system (a = 11.62 Å, β = 114.43°) highlights the influence of bulky substituents on molecular packing, a consideration for solid-state formulation .

Biological Activity

Overview

2-(2-Formyl-1H-pyrrol-1-yl)thiophene-3-carbonitrile is a heterocyclic compound notable for its unique structural features, combining pyrrole and thiophene rings. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. The presence of both formyl and nitrile functional groups enhances its reactivity and functionalization possibilities, making it a valuable candidate for further research.

- Molecular Formula : C₁₀H₆N₂OS

- Molecular Weight : 202.24 g/mol

- CAS Number : 68593-68-0

The biological activity of this compound is thought to involve its interaction with specific molecular targets, including enzymes and receptors. The chemical structure allows for diverse interactions such as hydrogen bonding and coordination with metal ions, which can modulate the activity of various biomolecules, leading to observed biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Bacillus subtilis | 4.69 - 22.9 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

| Candida albicans | 16.69 - 78.23 µM |

These findings suggest that the compound is particularly effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .

Anticancer Properties

The compound has also been explored for its potential anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines through mechanisms that may involve the inhibition of specific signaling pathways related to cell survival and proliferation.

Case Study: Anticancer Activity

In a study evaluating the cytotoxic effects of this compound on human cancer cell lines, it was found to significantly reduce cell viability at concentrations ranging from 10 to 50 µM over a period of 48 hours, indicating a dose-dependent response .

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation of precursors under controlled conditions, often requiring elevated temperatures and an inert atmosphere to facilitate the reaction. The ability to modify this compound through various chemical reactions allows for the development of derivatives with enhanced biological activities.

Common Synthetic Routes:

- Condensation Reaction : Reaction of 2-formylpyrrole with thiophene-3-carbonitrile.

- Functional Group Modifications : Oxidation or reduction reactions can be employed to modify the formyl or nitrile groups, potentially enhancing biological activity.

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its antimicrobial and anticancer effects.

- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.

- Development of Derivatives : Synthesizing new derivatives to enhance potency and selectivity against targeted pathogens or cancer cells.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 2-(2-formyl-1H-pyrrol-1-yl)thiophene-3-carbonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via multicomponent reactions (e.g., Ugi reaction) involving precursors like 2-formylpyrrole derivatives and thiophene carbonitriles. Reaction optimization includes adjusting catalysts (e.g., iodine or CuI), temperature (80–100°C), and solvent systems (DMF or THF). For example, sodium bicarbonate and elemental sulfur in THF at 35°C have been used for analogous thiophene carbonitrile syntheses . Purity is enhanced via silica gel chromatography and recrystallization from ethanol or ethyl acetate.

Q. How can crystallographic techniques resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical. Hydrogen atoms are geometrically positioned (C–H = 0.93–0.97 Å), and thermal parameters (Uiso) are refined to resolve disorder. Contradictions in bond lengths or angles are addressed by comparing multiple datasets and validating against computational models (e.g., DFT) .

Q. What spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirms formyl (C=O stretch ~1700 cm⁻¹) and nitrile (C≡N ~2200 cm⁻¹) groups.

- ¹H/¹³C NMR : Assigns pyrrole and thiophene protons (δ 6.5–8.5 ppm) and carbons.

- Raman Spectroscopy : Differentiates aromatic ring vibrations (1000–1600 cm⁻¹).

- Mass Spectrometry : Validates molecular weight (e.g., m/z 229 [M+H]⁺) .

Advanced Research Questions

Q. How does the stereoelectronic profile of this compound influence its reactivity in stereoselective transformations?

- Methodological Answer : The formyl group acts as an electron-withdrawing group, polarizing the pyrrole ring and directing nucleophilic attacks. Computational studies (DFT) predict regioselectivity in Ugi reactions, where tert-butyl isocyanide and amines preferentially react at the formyl site. Experimental validation involves kinetic isotope effects and substituent scrambling .

Q. What strategies mitigate data contradictions in polymorph screening for this compound?

- Methodological Answer : Polymorph identification requires parallel crystallization trials (solvent evaporation, cooling, seeding) and characterization via PXRD, DSC, and SCXRD. For example, seeding with structurally similar molecules (e.g., Roy, a polymorph-rich thiophene-carbonitrile) can induce new forms. Contradictions between computational predictions (e.g., lattice energy rankings) and experimental data are resolved by refining force fields or considering kinetic trapping .

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

- Methodological Answer :

- Pharmacophore Mapping : The formylpyrrole-thiophene-carbonitrile scaffold is a key pharmacophore for PD-L1 or KRAS G12D inhibitors. Modifications (e.g., fluorination at thiophene or pyrrole substitution) enhance binding affinity.

- In Silico Docking : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict interactions with target proteins (e.g., STAT3). Bioisosteric replacements (e.g., replacing nitrile with amide) are evaluated for ADMET properties .

Q. What are the challenges in analyzing tautomeric equilibria involving the pyrrole and thiophene moieties?

- Methodological Answer : Tautomerism is probed via variable-temperature NMR and UV-Vis spectroscopy. For example, enol-imine ↔ keto-amine equilibria in Schiff base analogs are pH-dependent. Contradictions between experimental and computational tautomer ratios are addressed using solvent polarity models (e.g., COSMO-RS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.